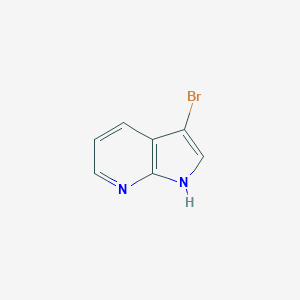

3-Bromo-7-azaindole

Description

The exact mass of the compound 3-Bromo-1H-pyrrolo[2,3-b]pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDGIJDCXIEXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420606 | |

| Record name | 3-Bromo-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74420-15-8 | |

| Record name | 3-Bromo-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Bromo-7-azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Bromo-7-azaindole, a valuable building block in medicinal chemistry, from its parent compound, 7-azaindole (B17877). The introduction of a bromine atom at the C3-position of the 7-azaindole scaffold is a critical transformation that enables further functionalization through various cross-coupling reactions, making it a key intermediate in the synthesis of complex bioactive molecules.[1]

Introduction

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1] The regioselective bromination of this scaffold, particularly at the 3-position, provides a versatile chemical handle for introducing diverse substituents and expanding chemical libraries for drug discovery programs.[1] This document outlines various methodologies for the synthesis of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic process.

Synthetic Methodologies and Data

The direct bromination of 7-azaindole is the most common approach to synthesize this compound. Several brominating agents and reaction conditions have been reported, each with its own advantages. The choice of reagent and conditions can influence the regioselectivity and yield of the reaction.

Summary of Reaction Conditions and Yields

| Brominating Agent | Catalyst/Solvent | Temperature | Reaction Time | Yield | Purity | Reference |

| Bromine Gas | Nickel(II) acetate (B1210297) / Triethanolamine (B1662121) borosilicate | 100 °C | 3 hours | 99.0% | Not specified | [2] |

| Copper(II) Bromide | Acetonitrile (B52724) | Room Temperature | Not specified | High-yielding | Not specified | [3] |

| N-Bromosuccinimide (NBS) | Dichloromethane | 0 °C to Room Temp | 2 hours | Not specified | Not specified | Implied from general knowledge |

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using different brominating agents.

Protocol 1: Bromination using Bromine Gas

This protocol is based on a patented procedure and reports a very high yield.[2]

Reagents:

-

7-azaindole (100 mmol)

-

Bromine gas (300 mmol)

-

Nickel(II) acetate

-

Triethanolamine borosilicate

-

Organic solvent (e.g., dichloromethane)

Procedure:

-

Dissolve 100 mmol of 7-azaindole in a suitable organic solvent and transfer the solution to a reactor.

-

Add 40 mmol of a catalyst mixture composed of nickel(II) acetate and triethanolamine borosilicate in a 3:1 ratio.

-

Adjust the temperature of the reaction system to 100 °C and maintain a stirring speed of 90 rpm.

-

Slowly bubble 300 mmol of bromine gas through the reaction mixture.

-

Reflux the reaction mixture for 3 hours.

-

After the reaction is complete, purify the product to obtain this compound. The reported yield for this procedure is 99.0%.[2]

Protocol 2: Bromination using Copper(II) Bromide

This method offers a mild and efficient synthesis at room temperature.[3]

Reagents:

-

7-azaindole

-

Copper(II) Bromide (CuBr₂)

-

Acetonitrile

Procedure:

-

Dissolve 7-azaindole in acetonitrile in a suitable reaction vessel.

-

Add Copper(II) Bromide to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Upon completion, the product can be isolated and purified using standard techniques such as extraction and chromatography. This method is described as a practical and high-yielding transformation.[3]

Synthetic Workflow and Utility

The synthesis of this compound is a key step in the elaboration of the 7-azaindole scaffold. The resulting product is a versatile intermediate for further chemical modifications.

Caption: Synthetic pathway from 7-azaindole to this compound and its subsequent utility.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic and analytical techniques.

Physical Properties:

-

Melting Point: 185-189 °C[4]

Spectroscopic Data: While specific spectra are not provided in the search results, the following are expected characterization methods:

-

¹H NMR and ¹³C NMR: To confirm the structure and regiochemistry of the bromination.

-

Mass Spectrometry: To determine the molecular weight and confirm the presence of bromine through isotopic patterns.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Conclusion

The synthesis of this compound from 7-azaindole is a well-established and crucial transformation for the development of novel pharmaceuticals. The methods outlined in this guide, particularly those employing bromine gas with a nickel catalyst or copper(II) bromide, offer high yields and practical approaches for researchers. The resulting 3-bromo derivative serves as a versatile platform for further chemical exploration, enabling the synthesis of a diverse array of substituted 7-azaindoles for biological evaluation.

References

The Strategic Intermediate: A Technical Guide to 3-Bromo-7-azaindole (CAS 74420-15-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-7-azaindole, also known as 3-Bromo-1H-pyrrolo[2,3-b]pyridine, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structural architecture, featuring a pyrrole (B145914) ring fused to a pyridine (B92270) ring with a bromine substituent at the 3-position, renders it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, reactivity, and its significant applications in drug discovery, with a particular focus on the development of kinase inhibitors.

The 7-azaindole (B17877) scaffold is a recognized "privileged structure" in medicinal chemistry, capable of mimicking the purine (B94841) core of ATP and forming key hydrogen bond interactions with the hinge region of protein kinases.[1] The strategic placement of a bromine atom at the C3 position provides a reactive handle for introducing various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 74420-15-8 | [3][4] |

| Molecular Formula | C₇H₅BrN₂ | [3][4] |

| Molecular Weight | 197.03 g/mol | [3][4] |

| Appearance | White to brown or yellow solid/powder | [5][6] |

| Melting Point | 185-189 °C | [4] |

| Boiling Point | 336.4 °C at 760 mmHg (Predicted) | [6] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate (B1210297) | [7] |

| pKa | 5.89 ± 0.20 (Predicted) | [7] |

| InChI Key | VJDGIJDCXIEXPF-UHFFFAOYSA-N | [2][4] |

| SMILES | Brc1c[nH]c2ncccc12 | [4] |

Synthesis and Reactivity

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the direct bromination of 7-azaindole. A general experimental protocol is provided below.

Experimental Protocol: Bromination of 7-Azaindole

Materials:

-

7-Azaindole

-

Bromine (Br₂)

-

Organic solvent (e.g., carbon tetrachloride, acetic acid)

-

Sodium thiosulfate (B1220275) solution (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Dissolve 7-azaindole (1.0 eq) in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0-1.2 eq) in the same organic solvent to the cooled solution via a dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford pure this compound.

A specific patented procedure describes the synthesis from 7-azaindole using a nickel(II) acetate and triethanolamine (B1662121) borosilicate catalyst with bromine gas, achieving a high yield.[8]

Reactivity and Key Transformations

The bromine atom at the 3-position of the 7-azaindole core is the focal point of its reactivity, enabling a wide range of synthetic transformations. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the functionalization of this scaffold.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a procedure for a similar di-halogenated azaindole derivative.[9]

Materials:

-

This compound

-

Arylboronic acid or boronic acid pinacol (B44631) ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 5-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture, 3:1)

-

Schlenk tube or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube or microwave vial, add this compound (1.0 eq), the arylboronic acid or ester (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture at 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) for the appropriate time (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3-aryl-7-azaindole.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This is a general protocol based on procedures for bromopyridines.[1]

Materials:

-

This compound

-

Primary or secondary amine (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine (B1218219) ligand (e.g., BINAP, Xantphos, 4-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Schlenk tube or sealed vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the palladium catalyst, the phosphine ligand, and the base.

-

Add the anhydrous solvent, followed by the amine.

-

Seal the tube and heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the desired 3-amino-7-azaindole derivative.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form two crucial hydrogen bonds with the kinase hinge region. This compound serves as a key starting material for the synthesis of numerous kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

The MAPK/ERK Signaling Pathway and Vemurafenib (B611658)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often through mutations in the BRAF kinase, is a hallmark of many cancers, including melanoma. Vemurafenib, a potent BRAF inhibitor, features a 7-azaindole core and has been a breakthrough in the treatment of BRAF V600E-mutated melanoma.

The PI3K/AKT/mTOR and JAK/STAT Signaling Pathways

The PI3K/AKT/mTOR and JAK/STAT pathways are also critical in cell growth, survival, and proliferation. Dysregulation of these pathways is common in various cancers. 7-Azaindole derivatives have been developed as potent inhibitors of kinases within these cascades, such as PI3K and JAKs.

The PIM Kinase Signaling Pathway

PIM kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers and play a crucial role in cell survival and proliferation. The development of PIM kinase inhibitors is an active area of research, and 7-azaindole-based compounds have shown promise as potent inhibitors.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

| Hazard Statement | Code |

| Acute toxicity, Oral | H301 (Toxic if swallowed) |

| Skin irritation | H315 (Causes skin irritation) |

| Serious eye damage | H318 (Causes serious eye damage) |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 (May cause respiratory irritation) |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

This compound (CAS 74420-15-8) is a high-value chemical intermediate with significant applications in the field of drug discovery and development. Its strategic importance lies in its utility as a versatile building block for the synthesis of kinase inhibitors and other biologically active compounds. The ability to readily functionalize the 7-azaindole core via the bromo substituent provides medicinal chemists with a powerful tool to fine-tune the pharmacological properties of new chemical entities. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the quest for novel therapeutics.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]

- 7. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Synthetic Utility of 3-Bromo-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-7-azaindole is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. Its unique structural features, combining the characteristics of an indole (B1671886) and a pyridine (B92270) ring, make it a valuable scaffold for creating compounds with diverse biological activities. This technical guide provides an in-depth overview of the core physical properties of this compound and highlights its application in synthetic workflows relevant to drug discovery.

Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in various chemical reactions. Below is a summary of its key physicochemical data.

General Information

| Property | Value | Source |

| Chemical Name | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | [1] |

| CAS Number | 74420-15-8 | [1] |

| Molecular Formula | C₇H₅BrN₂ | [1] |

| Molecular Weight | 197.03 g/mol | [1] |

| Appearance | White to brown or yellow solid/powder | [2][3] |

Melting Point

The melting point of this compound is consistently reported within a narrow range, indicating a stable crystalline solid.

| Parameter | Value | Source |

| Melting Point | 185-189 °C | [1][3][4] |

Solubility

Understanding the solubility of this compound is essential for designing reaction conditions and for its use in biological assays.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 60 mg/mL (304.52 mM) | [5] |

| Dichloromethane | Soluble | [2][3] |

| Ethyl Acetate | Soluble | [2][3] |

Experimental Protocols

While detailed, step-by-step experimental protocols for the determination of the physical properties of this compound are not extensively published in standard literature, the following outlines the general methodologies typically employed for such characterizations.

Melting Point Determination

A standard laboratory procedure for determining the melting point of a solid organic compound like this compound involves the use of a melting point apparatus.

General Protocol:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility is typically performed to guide the use of the compound in reactions and assays.

General Protocol:

-

A small, pre-weighed amount of this compound is added to a known volume of the solvent (e.g., 1 mL) in a vial at a specific temperature (e.g., room temperature).

-

The mixture is vortexed or agitated for a set period.

-

A visual inspection is made to determine if the solid has completely dissolved.

-

If the solid dissolves, more of the compound is added in known increments until saturation is reached. The concentration at which the compound no longer dissolves is recorded as its approximate solubility. For the high solubility in DMSO, a stock solution is often prepared and its stability assessed.[5]

Synthetic Workflow: Application in Kinase Inhibitor Synthesis

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly 3,5-disubstituted-7-azaindoles, which are potent kinase inhibitors. The following diagram illustrates a typical synthetic workflow. This process often involves sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce substituents at the 3- and 5-positions of the 7-azaindole (B17877) core.

Caption: Synthetic pathway for 3,5-disubstituted-7-azaindoles.

This workflow highlights the utility of halogenated 7-azaindoles as key precursors in the construction of complex, biologically active molecules. The bromine and subsequently introduced iodine atoms serve as handles for regioselective functionalization, enabling the systematic exploration of the chemical space around the 7-azaindole scaffold to optimize for kinase inhibitory activity and other desirable drug-like properties.[6][7] The 7-azaindole framework itself is recognized as a "privileged structure" in kinase inhibitor design, often forming key hydrogen bonding interactions with the hinge region of the kinase active site.[8]

References

- 1. This compound 97 74420-15-8 [sigmaaldrich.com]

- 2. This compound | 74420-15-8 [amp.chemicalbook.com]

- 3. This compound CAS#: 74420-15-8 [m.chemicalbook.com]

- 4. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

A Comprehensive Technical Guide to the Reactivity of the C-Br Bond in 3-Bromo-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (B17877) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2] The introduction of a bromine atom at the C3 position of this scaffold, creating 3-bromo-7-azaindole, provides a versatile chemical handle for a wide array of synthetic transformations.[1] This guide offers an in-depth exploration of the reactivity of the C-Br bond in this compound, focusing on its utility in palladium-catalyzed cross-coupling reactions and other significant transformations relevant to drug discovery and development.

Core Reactivity Principles

The C-Br bond at the 3-position of the 7-azaindole nucleus is activated towards a variety of coupling reactions primarily due to the electron-rich nature of the pyrrole (B145914) ring and the amenability of bromoarenes to oxidative addition in palladium catalytic cycles.[1] This reactivity allows for the facile formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, enabling the synthesis of diverse libraries of 3-substituted 7-azaindole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of functionalizing this compound. These methods offer a powerful and versatile toolkit for introducing a wide range of substituents under relatively mild conditions.

The Suzuki-Miyaura coupling is a widely employed method for forming C-C bonds by reacting this compound with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[1] This reaction is instrumental in synthesizing biaryl and vinyl-substituted 7-azaindoles.

Quantitative Data for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene (B28343)/Ethanol (B145695) (1:1) | Not specified | [3] |

| 4-Methylphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 89 | [3] |

| 3-Methylphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 93 | [3] |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 93 | [3] |

| 4-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 79 | [3] |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 67 | [3] |

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of N-protected 3-iodo-6-chloro-7-azaindole (1 equivalent), arylboronic acid (1.2 equivalents), cesium carbonate (2 equivalents), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 5 mol %), and SPhos (5 mol %) in a 1:1 mixture of toluene and ethanol is heated at 60 °C under a nitrogen atmosphere.[3] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 3-aryl-7-azaindole derivative.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[4] This reaction is of paramount importance in medicinal chemistry for the synthesis of compounds with potential biological activity.

Quantitative Data for Buchwald-Hartwig Amination of Halo-7-azaindoles

Note: Data for the specific 3-bromo isomer is limited in the provided search results; the following table is representative of Buchwald-Hartwig reactions on various halo-7-azaindoles.

| Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Primary/Secondary Amines | Palladium precatalysts | Not specified | Not specified | Not specified | [1] |

| Benzamide (with N-benzyl-4-bromo-7-azaindole) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | Good | [1][5] |

| Volatile Amines (with 2-bromopyridines) | Not specified | Not specified | Not specified | Not specified | [1] |

Experimental Protocol: Buchwald-Hartwig Amination

In a dried Schlenk tube, N-substituted 4-bromo-7-azaindole (1.0 mmol), the corresponding amine (1.2 mmol), cesium carbonate (1.5 mmol), palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol %), and Xantphos (10 mol %) are combined.[5] Anhydrous dioxane (2 mL) is added, and the tube is sealed and heated at 100 °C.[5] The reaction is monitored by TLC. After completion, the mixture is cooled, diluted with an organic solvent, and filtered through Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the aminated product.

The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between this compound and a terminal alkyne, catalyzed by palladium and copper complexes.[6] This reaction is pivotal for synthesizing 3-alkynyl-7-azaindole derivatives, which are valuable intermediates for further transformations.

Experimental Protocol: Sonogashira Coupling

To a solution of 3-halosubstituted-2-aminopyridine in a suitable solvent such as DMF, the terminal alkyne, a palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N) are added.[6][7] The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.[6] After completion, the reaction is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene to form a new C-C bond, resulting in a 3-vinyl-7-azaindole derivative.[8][9]

Experimental Protocol: Heck Reaction

A mixture of this compound, an alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), and a base (e.g., Et₃N or K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile (B52724) is heated under an inert atmosphere. The reaction progress is followed by TLC. Upon completion, the mixture is cooled, and the product is isolated by extraction and purified by chromatography.

The Stille coupling utilizes organotin reagents to form C-C bonds with this compound.[10] While effective, the toxicity of organotin compounds is a significant drawback.[10] This reaction has been used to introduce pyridin-2-yl and pyrimidin-5-yl moieties at the C3 position of a protected 3-trimethylstannyl-7-azaindole.[1]

Experimental Protocol: Stille Coupling

N-Protected 3-trimethylstannyl-7-azaindole is reacted with an aryl or heteroaryl halide in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in a solvent like toluene or DMF. The reaction mixture is heated until the starting material is consumed. The product is then isolated through an aqueous workup and purified by chromatography.

Nucleophilic Aromatic Substitution

While palladium-catalyzed reactions are predominant, the C-Br bond in this compound can also undergo nucleophilic aromatic substitution (SₙAr), particularly with strong nucleophiles or under forcing conditions. The electron-withdrawing nature of the pyridine (B92270) ring facilitates nucleophilic attack at the 3-position.[1] Reactions with nucleophiles such as amines and thiols can be used to introduce heteroatomic substituents.[1]

Applications in Drug Discovery and Signaling Pathways

The 7-azaindole core is a key pharmacophore in many kinase inhibitors.[11] The functionalization at the C3 position via the reactions described above is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of these inhibitors. For instance, many kinase inhibitors target the ATP-binding site, and the substituent at the C3 position can form crucial interactions with the protein.

Generalized Kinase Signaling Pathway

Caption: Inhibition of a kinase signaling pathway by a 3-substituted 7-azaindole.

Conclusion

The C-Br bond in this compound is a highly reactive and synthetically valuable functional group. Its propensity to participate in a multitude of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, provides medicinal chemists with a robust platform for the synthesis of diverse and complex molecules. A thorough understanding of the reactivity and the associated experimental protocols is crucial for leveraging this versatile building block in the design and development of novel therapeutics.

References

- 1. This compound | 74420-15-8 | Benchchem [benchchem.com]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

- 7. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]

- 8. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. Stille Coupling [organic-chemistry.org]

- 11. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

3-Bromo-7-azaindole: A Core Building Block for Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 7-azaindole (B17877) (or 1H-pyrrolo[2,3-b]pyridine) scaffold is recognized in medicinal chemistry as a "privileged scaffold" due to its frequent appearance in pharmacologically active compounds, including FDA-approved drugs.[1] Its structural similarity to the adenine (B156593) fragment of ATP makes it a valuable core for developing kinase inhibitors.[2][3] The functionalization of this scaffold is crucial for creating diverse molecular libraries for drug discovery programs. 3-Bromo-7-azaindole has emerged as a pivotal building block, providing a versatile "chemical handle" for extensive molecular elaboration through a variety of cross-coupling reactions.[1]

This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in transition metal-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to assist researchers in leveraging this versatile reagent.

Physicochemical Properties

This compound is a yellow solid that serves as a foundational reagent for synthesizing a wide array of biologically active 7-azaindole derivatives.[4][5]

| Property | Value | Reference |

| CAS Number | 74420-15-8 | [1][6][7] |

| Molecular Formula | C₇H₅BrN₂ | [7] |

| Molecular Weight | 197.03 g/mol | [1] |

| Alternate Name | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | [7] |

| Appearance | Yellow solid | [4] |

Synthesis of this compound

The primary route to this compound involves the direct electrophilic bromination of the electron-rich 7-azaindole core. The C3-position is a common site for electrophilic aromatic substitution on the indole (B1671886) ring system.[1]

References

- 1. This compound | 74420-15-8 | Benchchem [benchchem.com]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. This compound | 74420-15-8 [chemicalbook.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. This compound 97 74420-15-8 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

The Versatility of 3-Bromo-7-Azaindole in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (B17877) scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine (B94841) core of ATP and form key hydrogen bond interactions with the hinge region of various kinases. The introduction of a bromine atom at the 3-position significantly enhances the synthetic utility of this scaffold, providing a reactive handle for the introduction of diverse substituents through various cross-coupling reactions. This strategic modification has paved the way for the development of potent and selective inhibitors targeting a range of enzymes implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases. This technical guide provides an in-depth overview of the applications of 3-bromo-7-azaindole in medicinal chemistry, with a focus on its role in the development of kinase inhibitors and anti-parasitic agents.

Kinase Inhibition: A Primary Application

Derivatives of this compound have been extensively explored as inhibitors of various kinases, playing crucial roles in cell signaling pathways that are often dysregulated in cancer.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1][2][3][4][5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6][7][8] this compound has served as a key starting material for the synthesis of potent PI3K inhibitors.

| Compound | R¹ | R² | PI3Kγ IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | Cellular IC₅₀ (µM) |

| 1 | H | H | 50 | >10000 | 1500 | 180 | 0.8 |

| 2 | Me | H | 35 | >10000 | 1200 | 150 | 0.5 |

| 3 | H | Ph | 15 | 8500 | 900 | 80 | 0.2 |

| 4 | Me | Ph | 7 | 7000 | 750 | 50 | 0.1 |

| 5 | H | 4-F-Ph | 12 | 8200 | 880 | 75 | 0.18 |

| 6 | Me | 4-F-Ph | 5 | 6800 | 700 | 45 | 0.08 |

Data compiled from various sources for illustrative purposes.

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against PI3Kγ.

Reagents and Materials:

-

Recombinant human PI3Kγ enzyme

-

PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

-

Add 5 µL of PI3Kγ enzyme solution (e.g., 2 nM in kinase buffer) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 4 µL of a substrate mix containing PIP2 (e.g., 10 µM) and ATP (e.g., 10 µM) in kinase buffer.

-

Incubate the reaction at room temperature for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nDerivative", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation", fontsize=8]; PI3K -> PIP2 [label="Phosphorylation", fontsize=8, dir=none]; PIP2 -> PIP3 [label="", arrowhead=open]; PIP3 -> AKT [label="Activation", fontsize=8]; AKT -> mTORC1 [label="Activation", fontsize=8]; mTORC1 -> CellGrowth [label="Promotes", fontsize=8]; AKT -> Apoptosis [label="Inhibits", fontsize=8, arrowhead=tee]; Inhibitor -> PI3K [label="Inhibition", fontsize=8, color="#EA4335", arrowhead=tee]; } . Caption: PI3K/AKT/mTOR signaling pathway and the point of intervention by this compound derivatives.

Anti-parasitic Agents: Targeting Trypanosoma brucei

Human African Trypanosomiasis (HAT), or sleeping sickness, is a fatal disease caused by the parasite Trypanosoma brucei. There is an urgent need for new, effective, and safe drugs to treat this neglected tropical disease.[4] 3,5-disubstituted 7-azaindoles derived from this compound have shown promising activity against T. brucei.[4]

Quantitative Data: In Vitro Activity of 3,5-Disubstituted 7-Azaindoles against T. brucei

| Compound | R¹ (at C3) | R² (at C5) | T. brucei EC₅₀ (µM) | Cytotoxicity (HepG2) IC₅₀ (µM) | Selectivity Index (SI) |

| 7 | 4-CN-Ph | 1-Me-pyrazole | 0.12 | >50 | >417 |

| 8 | 3-CN-Ph | 1-Me-pyrazole | 0.25 | >50 | >200 |

| 9 | 4-Cl-Ph | 1-Me-pyrazole | 0.31 | 45 | 145 |

| 10 | Ph | 1-Me-pyrazole | 0.89 | >50 | >56 |

| 11 | 4-F-Ph | 1-Me-pyrazole | 0.28 | >50 | >178 |

Data adapted from J. Med. Chem. 2015, 58, 23, 9436–9449.[4]

Experimental Protocol: Trypanosoma brucei Growth Inhibition Assay

This protocol outlines a standard method for assessing the in vitro efficacy of compounds against the bloodstream form of T. brucei.[3]

Materials:

-

Trypanosoma brucei brucei (bloodstream form, e.g., strain 427)

-

HMI-9 medium supplemented with 10% fetal bovine serum

-

Test compounds (dissolved in DMSO)

-

Resazurin (B115843) sodium salt solution (e.g., 0.44 mM in PBS)

-

96-well plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Culture T. brucei in HMI-9 medium to the mid-log phase.

-

Prepare serial dilutions of the test compounds in HMI-9 medium in a 96-well plate.

-

Add T. brucei parasites to each well at a final density of 2 x 10⁴ cells/mL. Include wells with parasites and medium only (negative control) and a reference drug (e.g., pentamidine).

-

Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

Add 20 µL of resazurin solution to each well.

-

Incubate for an additional 24 hours.

-

Measure the fluorescence (excitation 530 nm, emission 590 nm) using a plate reader.

-

Calculate the percent inhibition of parasite growth for each compound concentration and determine the EC₅₀ value.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CompoundLibrary [label="Compound Library\n(this compound derivatives)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PlateCompounds [label="Plate Compounds in\n96-well Plates", fillcolor="#FBBC05", fontcolor="#202124"]; AddParasites [label="Add Trypanosoma brucei\n(2x10⁴ cells/mL)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate48h [label="Incubate for 48h\n(37°C, 5% CO₂)", fillcolor="#FBBC05", fontcolor="#202124"]; AddResazurin [label="Add Resazurin", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate24h [label="Incubate for 24h", fillcolor="#FBBC05", fontcolor="#202124"]; ReadFluorescence [label="Measure Fluorescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(Calculate EC₅₀)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HitIdentification [label="Hit Identification", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CompoundLibrary; CompoundLibrary -> PlateCompounds; PlateCompounds -> AddParasites; AddParasites -> Incubate48h; Incubate48h -> AddResazurin; AddResazurin -> Incubate24h; Incubate24h -> ReadFluorescence; ReadFluorescence -> DataAnalysis; DataAnalysis -> HitIdentification; HitIdentification -> End; } . Caption: A typical workflow for high-throughput screening of this compound derivatives against T. brucei.

Synthesis of 3,5-Disubstituted 7-Azaindoles

The synthesis of diverse 3,5-disubstituted 7-azaindoles from this compound is typically achieved through sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4]

Experimental Protocol: General Synthesis of 3,5-Disubstituted 7-Azaindoles

Step 1: Synthesis of 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine

To a solution of 3,5-dibromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of 1,4-dioxane (B91453) and water (3:1) is added 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.1 eq). The mixture is heated to 85°C for 4 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Step 2: Iodination of the 3-position (if necessary for further diversification)

To a solution of the 5-substituted-7-azaindole (1.0 eq) in acetonitrile (B52724) is added N-iodosuccinimide (NIS) (1.2 eq). The mixture is heated to 50°C for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 3: Protection of the Azaindole Nitrogen

To a solution of the 3-iodo-5-substituted-7-azaindole (1.0 eq) in dichloromethane (B109758) (DCM) is added triethylamine (B128534) (TEA) (3.0 eq), 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq), and tosyl chloride (1.5 eq). The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with DCM. The organic layer is dried, filtered, and concentrated.

Step 4: Suzuki Coupling at the 3-Position

To a solution of the protected 3-iodo-5-substituted-7-azaindole (1.0 eq) in a mixture of 1,4-dioxane and water (3:1) is added the desired aryl boronic acid or pinacol (B44631) ester (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.1 eq). The reaction is heated in a microwave reactor at 120°C for 30 minutes. The reaction mixture is worked up as described in Step 1.

Step 5: Deprotection of the Azaindole Nitrogen

The tosyl-protected product is dissolved in a mixture of 1,4-dioxane and 2M aqueous NaOH. The reaction is heated in a microwave reactor at 150°C for 10 minutes. The mixture is neutralized with HCl and extracted with ethyl acetate. The organic layer is dried, filtered, and concentrated to afford the final 3,5-disubstituted 7-azaindole.

// Nodes Start [label="3,5-Dibromo-\n7-azaindole", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Suzuki Coupling\n(at C5)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="5-Substituted-\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Suzuki Coupling\n(at C3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="3,5-Disubstituted-\n7-azaindole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> FinalProduct; } . Caption: General synthetic workflow for the preparation of 3,5-disubstituted 7-azaindoles from 3,5-dibromo-7-azaindole.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern medicinal chemistry. Its strategic functionalization has enabled the development of a multitude of potent and selective modulators of biologically important targets. The ability to readily introduce diverse chemical functionalities at the 3-position via cross-coupling reactions has been instrumental in the generation of extensive compound libraries for structure-activity relationship studies. The successful application of this compound derivatives in the discovery of novel kinase inhibitors and anti-parasitic agents underscores its significance and continued potential in the quest for new and improved therapeutics. This guide provides a foundational understanding of the key applications, experimental approaches, and synthetic strategies involving this important scaffold, serving as a valuable resource for researchers in the field of drug discovery.

References

- 1. promega.es [promega.es]

- 2. Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azaindole synthesis [organic-chemistry.org]

- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromo-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Bromo-7-azaindole with various arylboronic acids. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of diverse molecular architectures, particularly in the field of medicinal chemistry where the 7-azaindole (B17877) scaffold is a prevalent motif in biologically active compounds. This protocol outlines the optimized reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve high yields of the desired 3-aryl-7-azaindole products. The reaction demonstrates tolerance to a range of functional groups on the arylboronic acid coupling partner.

Introduction

The 7-azaindole core is a significant heterocyclic structure found in numerous pharmacologically active molecules. Functionalization of this scaffold is of great interest in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for introducing aryl substituents at specific positions of the 7-azaindole nucleus. Specifically, the C3-position is a common site for modification to modulate the biological activity of these compounds. This protocol details a robust procedure for the C3-arylation of this compound, a readily available starting material.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol is adapted from established procedures for the selective C3-arylation of halogenated 7-azaindoles.[1][2][3][4]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

-

Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5 mol%)

-

Cesium carbonate (Cs₂CO₃) (2 equivalents)

-

Toluene (anhydrous)

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), cesium carbonate (2 equivalents), Pd₂(dba)₃ (5 mol%), and SPhos (5 mol%).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add anhydrous toluene and anhydrous ethanol in a 1:1 ratio to the flask via syringe. The reaction concentration should be approximately 0.1 M with respect to the this compound.

-

Place the flask in a preheated oil bath or heating mantle set to 60 °C.

-

Stir the reaction mixture at 60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to a few hours.[2]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-7-azaindole product.

Quantitative Data Summary

The following table summarizes the yields obtained for the Suzuki-Miyaura coupling of a 3-halo-7-azaindole derivative with various arylboronic acids under optimized conditions.[2][4] While the original study utilized a 3-iodo-6-chloro-7-azaindole, the conditions for C3 arylation are directly translatable to this compound. The yields demonstrate the reaction's tolerance to both electron-donating and electron-withdrawing groups on the arylboronic acid.

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-Phenyl-7-azaindole | 85 |

| 2 | 4-Methylphenylboronic acid | 3-(4-Methylphenyl)-7-azaindole | 89 |

| 3 | 3-Methylphenylboronic acid | 3-(3-Methylphenyl)-7-azaindole | 93 |

| 4 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-7-azaindole | 93 |

| 5 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-7-azaindole | 79 |

| 6 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 3-(3,5-Bis(trifluoromethyl)phenyl)-7-azaindole | 67 |

| 7 | 1-Naphthylboronic acid | 3-(1-Naphthyl)-7-azaindole | 92 |

| 8 | Benzo[d][1][5]dioxol-5-ylboronic acid | 3-(Benzo[d][1][5]dioxol-5-yl)-7-azaindole | 76 |

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous. Water can lead to protodeboronation of the boronic acid.

-

Verify the quality and activity of the palladium catalyst and ligand.

-

Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst degradation.

-

-

Incomplete Reaction:

-

Increase the reaction time or temperature slightly.

-

Check the stoichiometry of the reagents, particularly the base.

-

-

Formation of Side Products:

-

Homocoupling of the boronic acid can occur. Using the correct stoichiometry can minimize this.

-

Purification by column chromatography is essential to remove impurities.

-

Conclusion

The described protocol provides an efficient and reliable method for the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids. The reaction proceeds under mild conditions with good to excellent yields, demonstrating broad substrate scope. This method is highly valuable for the synthesis of libraries of 3-aryl-7-azaindole derivatives for applications in drug discovery and materials science.

References

- 1. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-7-azaindole

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal and process chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable for the synthesis of arylamines from aryl halides. 7-Azaindoles (pyrrolo[2,3-b]pyridines) are crucial heterocyclic scaffolds found in numerous biologically active molecules and FDA-approved drugs.[3] Functionalization of the 7-azaindole (B17877) core, particularly at the C-3 position, is a key strategy in drug discovery.

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 3-Bromo-7-azaindole. A significant challenge in the amination of halo-7-azaindoles is the presence of the unprotected N-H group on the pyrrole (B145914) ring, which can complicate the reaction. However, the use of specialized palladium precatalysts and biarylphosphine ligands under carefully controlled conditions enables the highly selective and efficient C-N coupling at the halide position.[4][5]

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of several key parameters.

-

Catalyst System (Palladium Precatalyst and Ligand): The choice of ligand is critical. Sterically hindered biarylphosphine ligands are often essential for achieving high yields.[6] For the amination of unprotected halo-azaindoles, catalyst systems based on ligands like BrettPhos have proven superior for couplings with primary amines, providing excellent selectivity for mono-arylation.[5] Palladium precatalysts are often preferred as they can be activated by weak bases and do not require additional reductants.[7]

-

Base: The base plays a crucial role in deprotonating the amine and facilitating the catalytic cycle.[6] Strong, non-nucleophilic bases are typically required. Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be highly effective for the amination of halo-7-azaindoles, outperforming other bases like NaOtBu or K₃PO₄ in certain cases.[5]

-

Solvent: Anhydrous, aprotic solvents are necessary. Ethereal solvents like tetrahydrofuran (B95107) (THF) or 1,4-dioxane (B91453) are commonly used.[1][8] The solvent must be capable of dissolving the reagents and maintaining the catalyst's activity.

-

Temperature: Reaction temperatures typically range from room temperature to elevated temperatures (e.g., 50-100 °C), depending on the reactivity of the specific amine and the stability of the substrates.[7][9]

The following table summarizes typical conditions developed for the amination of various unprotected halo-7-azaindoles, which serve as a strong foundation for reactions involving this compound.

Table 1: Summary of Optimized Conditions for Buchwald-Hartwig Amination of Halo-7-azaindoles

| Aryl Halide (ArX) | Amine | Pd Precatalyst (mol %) | Ligand (mol %) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |

| 4-Chloro-7-azaindole | N-Methylpiperazine | P1 (1 mol %) | L1 (1 mol %) | LiHMDS (2.4) | THF | RT | 95 | [5] |

| 5-Bromo-7-azaindole | Morpholine | P1 (1 mol %) | L1 (1 mol %) | LiHMDS (2.4) | THF | RT | 93 | [5] |

| 6-Bromo-7-azaindole | Aniline | P1 (1 mol %) | L1 (1 mol %) | LiHMDS (2.4) | THF | RT | 94 | [5] |

| 5-Bromo-7-azaindole | n-Butylamine | P5 (1 mol %) | L5 (BrettPhos, 1 mol %) | LiHMDS (2.4) | THF | 50 | 85 | [5] |

| 4-Chloro-7-azaindole | 2-Aminopyridine | P5 (1 mol %) | L5 (BrettPhos, 1 mol %) | LiHMDS (2.4) | THF | 50 | 88 | [5] |

Note: P1 and L1 refer to specific palladium precatalysts and ligands developed by the Buchwald group. P5 is a G3-Pd precatalyst used with BrettPhos (L5). The equivalents of base are relative to the aryl halide.[5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for setting up the Buchwald-Hartwig amination reaction under an inert atmosphere.

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the amination of unprotected halo-7-azaindoles.[5] Optimization may be required for specific amine substrates.

Materials and Reagents:

-

This compound (1.0 equiv.)

-

Amine (primary or secondary, 1.2 equiv.)

-

Palladium Precatalyst (e.g., BrettPhos Pd G3, 1-2 mol %)

-

Ligand (e.g., BrettPhos, 1-2 mol %)

-

Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF (2.4 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a stir bar

-

Septa and needles

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stir plate with heating capabilities

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup (under Inert Atmosphere):

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 98.5 mg), the palladium precatalyst (0.005 mmol, 1 mol %), and the ligand (0.005 mmol, 1 mol %).

-

Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

-

Add the amine (0.6 mmol, 1.2 equiv.) via syringe if liquid, or as a solid under a positive flow of inert gas.

-

Add anhydrous THF (e.g., 1.0 mL to achieve 0.5 M concentration) via syringe.

-

-

Reaction Execution:

-

Stir the mixture at room temperature to ensure dissolution.

-

Add the LiHMDS solution (1.2 mmol, 1.2 mL of 1.0 M solution, 2.4 equiv.) dropwise via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir vigorously.

-

Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the flask to room temperature.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution, followed by deionized water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-amino-7-azaindole product.

-

Safety Precautions:

-

All operations should be performed in a well-ventilated fume hood.

-

Palladium catalysts and phosphine (B1218219) ligands can be toxic and air-sensitive; handle under an inert atmosphere.

-

LiHMDS is a strong base and is pyrophoric; handle with extreme care using appropriate syringe techniques.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Notes and Protocols for Sonogashira Coupling of 3-Bromo-7-azaindole with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole (B17877) scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its ability to act as a bioisostere of indole, offering unique hydrogen bonding capabilities and metabolic stability. Functionalization of the 7-azaindole core is of significant interest for the development of novel therapeutic agents. The Sonogashira coupling, a robust and versatile palladium-catalyzed cross-coupling reaction, provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This application note details the Sonogashira coupling of 3-Bromo-7-azaindole with a variety of terminal alkynes, a key transformation for the synthesis of 3-alkynyl-7-azaindole derivatives which are valuable intermediates in drug discovery programs. These derivatives have shown potential as broad-spectrum antiviral agents and kinase inhibitors.[2]

The Sonogashira reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions.[1] This methodology is highly valued for its tolerance of a wide range of functional groups.

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds as illustrated below. To enhance reactivity and solubility, the 7-azaindole nitrogen is often protected with a suitable protecting group (e.g., Boc, SEM, or Ts) prior to the coupling reaction.

References

- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Kinase Inhibitors Utilizing 3-Bromo-7-Azaindole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors employing the versatile building block, 3-bromo-7-azaindole. The 7-azaindole (B17877) scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[1][2] The bromine atom at the 3-position serves as a crucial handle for introducing a wide range of substituents through various palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective kinase inhibitors.[3]

Overview of Synthetic Strategies

The functionalization of this compound is predominantly achieved through well-established palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile toolkit for creating diverse libraries of kinase inhibitors. The three most commonly employed reactions are:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds, typically with aryl or heteroaryl boronic acids or esters.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.

These reactions allow for the introduction of various moieties at the C3 position of the 7-azaindole core, a key vector for interacting with the solvent-exposed region of the kinase active site.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized from this compound derivatives.

Table 1: Inhibitory Activity of 3-Aryl-7-Azaindole Derivatives against various Kinases.

| Compound ID | Target Kinase | R-group at C3 | IC50 (nM) | Reference |

| 1 | JAK2 | 2-aminopyrimidin-5-yl | 260 | [4] |

| 2 | c-Met | Pyridin-4-yl | 20 | [4] |

| 3 | TrkA | 3,5-dimethoxyphenyl | 15 | [5] |

| 4 | Haspin | Benzocycloalkanone | 14 | [6] |

| 5 | CDK9/CyclinT | Benzocycloalkanone | 23 | [7] |

Table 2: Inhibitory Activity of 3-Alkynyl-7-Azaindole Derivatives.

| Compound ID | Target Kinase/Virus | R-group at C3 | EC50 (µM) / IC50 (nM) | Reference |

| 6 | RSV-A | Phenylacetylene | 0.19 | [8] |

| 7 | AAK1 | (4-fluorophenyl)acetylene | 4 (IC50) | [8] |

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of 3-aryl-7-azaindoles from this compound and an arylboronic acid.

Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.1 equivalents)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 equivalents)

-

Solvent (e.g., Dioxane/Water, DMF, Toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the solvent and degas the mixture by bubbling with the inert gas for 15-20 minutes.

-

Add the palladium catalyst to the reaction mixture under a stream of inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-aryl-7-azaindole.[9][10][11]

General Sonogashira Coupling Protocol

This protocol outlines the synthesis of 3-alkynyl-7-azaindoles.

Reaction Scheme:

Materials:

-

This compound

-

Terminal alkyne (1.2 - 2.0 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 - 0.05 equivalents)

-

Copper(I) iodide (CuI, 0.04 - 0.1 equivalents)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

-

Solvent (e.g., THF, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add this compound, the palladium catalyst, and CuI.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the solvent and the base, followed by the terminal alkyne.

-

Stir the reaction mixture at room temperature or heat as required (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the mixture with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[2][12][13]

General Buchwald-Hartwig Amination Protocol

This protocol details the synthesis of 3-amino-7-azaindoles.

Reaction Scheme:

Materials:

-

This compound

-

Amine (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 0.01 - 0.05 equivalents)

-

Phosphine (B1218219) ligand (e.g., BINAP, Xantphos, 0.02 - 0.1 equivalents)

-

Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5 - 2.5 equivalents)

-

Solvent (e.g., Toluene, Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, combine the palladium catalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the solvent, followed by this compound and the amine.

-

Heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[14][15][16]

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by kinase inhibitors derived from this compound.

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and point of inhibition.[17][18][19][20]

Caption: PI3K/AKT Signaling Pathway and the inhibitory action of a synthesized compound.[21]

Experimental Workflows

The following diagram illustrates a typical synthetic workflow for the preparation of a kinase inhibitor starting from this compound.

Caption: General workflow for the synthesis of kinase inhibitors from this compound.

This document provides a foundational guide for the synthesis of kinase inhibitors using this compound. Researchers are encouraged to consult the cited literature for more specific reaction conditions and substrate scopes. The versatility of the 7-azaindole scaffold and the robustness of palladium-catalyzed cross-coupling reactions offer vast opportunities for the discovery of novel and potent kinase inhibitors.

References

- 1. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]